molecular formula C11H15NO3 B11765223 4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 793727-85-2

4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11765223
CAS No.: 793727-85-2
M. Wt: 209.24 g/mol
InChI Key: IRXBKLCZUFUTBK-UHFFFAOYSA-N
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Description

4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H15NO3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and carboxylic acids under acid-mediated conditions . The reaction conditions are highly tolerant of various functional groups, making it a versatile synthetic route.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of solvent-free decarboxylation processes and direct formylation steps can significantly improve the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific isobutyryl functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

793727-85-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3,5-dimethyl-4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-5(2)10(13)8-6(3)9(11(14)15)12-7(8)4/h5,12H,1-4H3,(H,14,15)

InChI Key

IRXBKLCZUFUTBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)C(C)C)C)C(=O)O

Origin of Product

United States

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